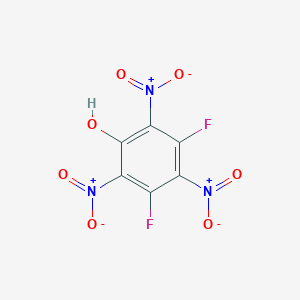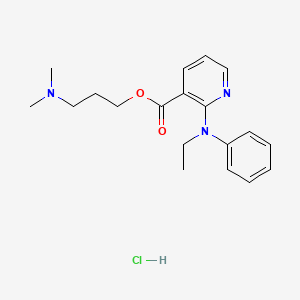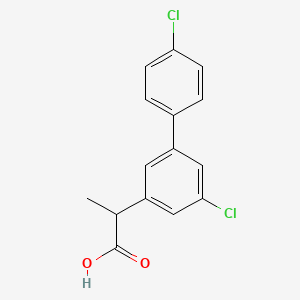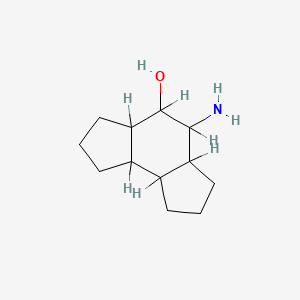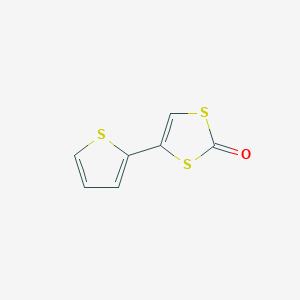
5-Bromo-1,3,3,4,4,6,6-heptafluoro-2-(trifluoromethyl)cyclohex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1,3,3,4,4,6,6-heptafluoro-2-(trifluoromethyl)cyclohex-1-ene is a fluorinated organic compound characterized by the presence of bromine and multiple fluorine atoms attached to a cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,3,3,4,4,6,6-heptafluoro-2-(trifluoromethyl)cyclohex-1-ene typically involves the bromination of a fluorinated cyclohexene precursor. One common method is the free radical bromination using N-bromosuccinimide (NBS) as the brominating agent . The reaction is carried out under specific conditions to ensure selective bromination at the desired position on the cyclohexene ring.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-1,3,3,4,4,6,6-heptafluoro-2-(trifluoromethyl)cyclohex-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the degree of unsaturation in the cyclohexene ring.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
5-Bromo-1,3,3,4,4,6,6-heptafluoro-2-(trifluoromethyl)cyclohex-1-ene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated compounds.
Materials Science: The compound’s unique properties make it useful in the development of advanced materials, such as fluorinated polymers.
Medicinal Chemistry: Its derivatives may have potential as pharmaceutical agents due to their unique chemical properties.
Chemical Research: It is used in studies involving reaction mechanisms and the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of 5-Bromo-1,3,3,4,4,6,6-heptafluoro-2-(trifluoromethyl)cyclohex-1-ene involves its interaction with various molecular targets, depending on the specific application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. The presence of multiple fluorine atoms can influence the compound’s reactivity and stability, making it a valuable tool in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
5-Bromo-1,3,3,4,4,6,6-heptafluoro-2-(trifluoromethyl)cyclohex-1-ene is unique due to its high degree of fluorination and the presence of a bromine atom. This combination of features imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
79150-81-5 |
|---|---|
Formule moléculaire |
C7HBrF10 |
Poids moléculaire |
354.97 g/mol |
Nom IUPAC |
5-bromo-1,3,3,4,4,6,6-heptafluoro-2-(trifluoromethyl)cyclohexene |
InChI |
InChI=1S/C7HBrF10/c8-3-4(10,11)2(9)1(7(16,17)18)5(12,13)6(3,14)15/h3H |
Clé InChI |
WZFPAPYYDXLBLW-UHFFFAOYSA-N |
SMILES canonique |
C1(C(C(=C(C(C1(F)F)(F)F)C(F)(F)F)F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



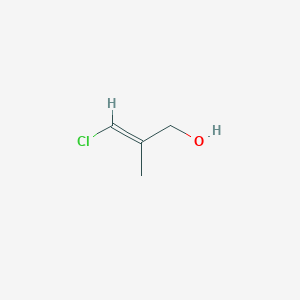
![(1R,6S)-Bicyclo[4.2.0]octa-2,4,7-triene](/img/structure/B14443499.png)
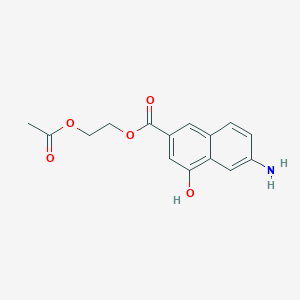
![N-[Cyclopropyl(phenyl)methyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14443505.png)
